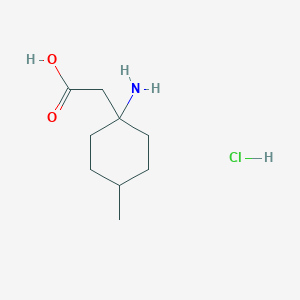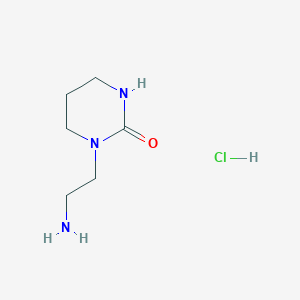
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile
概要
説明
“2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile” is a chemical compound with the CAS Number: 99586-66-0 . It has a molecular weight of 168.59 . It is a solid substance and appears as a white to almost white powder to crystal .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile . The InChI code is 1S/C6H5ClN4/c1-3-4 (2-8)5 (7)11-6 (9)10-3/h1H3, (H2,9,10,11) . The molecular weight of this compound is 143.57 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and a melting point of 184.0 to 187.0 °C .科学的研究の応用
Antibacterial Applications
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile has been utilized in the synthesis of antibacterial agents. Rahimizadeh et al. (2011) synthesized thiazolo[4,5-d]pyrimidines using 4-amino-5-bromo-2-chloro-6-methylpyrimidine, which were then evaluated for their antibacterial properties (Rahimizadeh et al., 2011). Additionally, Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile, assessing their antibacterial activity (Rostamizadeh et al., 2013).
Synthesis of Vitamin B1 Intermediate
The compound has been used in the development of synthesis processes for key intermediates in Vitamin B1 production. Zhao et al. (2012) described scalable processes for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, using a derivative of 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile (Zhao, Ma, & Chen, 2012).
Synthesis of Heterocyclic Compounds
The compound is a key ingredient in the synthesis of various heterocyclic compounds. Rahimizadeh et al. (2007) used a derivative of this compound in synthesizing pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which have potential in various applications (Rahimizadeh, Nikpour, & Bakavoli, 2007). Additionally, El-ziaty et al. (2018) utilized a derivative in the synthesis of bioactive heterocycles with antimicrobial properties (El-ziaty, Bassioni, Hassan, & Derbala, 2018).
Synthesis of Pyrimidine Derivatives
The compound is instrumental in synthesizing various pyrimidine derivatives. Tumkyavichyus (1996) reported the synthesis of 3,4-diamino-1H-pyrazolo[3,4-d]pyrimidines, indicating the versatility of this compound in creating pyrimidine-based structures (Tumkyavichyus, 1996).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4(2-8)5(7)11-6(9)10-3/h1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGYLQNXUJUMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227714 | |
| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile | |
CAS RN |
99586-66-0 | |
| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99586-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chloro-6-methyl-5-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)
![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)






![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)

![2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1448364.png)